1-(3-Bromophenyl)-2,2-difluoroethan-1-ol
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Overview
Description
1-(3-Bromophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with two fluorine atoms and a hydroxyl group on an ethan-1-ol backbone
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins likeTau and alpha-synuclein . These proteins play crucial roles in neurodegenerative diseases, with Tau being involved in Alzheimer’s disease and alpha-synuclein in Parkinson’s disease .
Biochemical Pathways
The compound may affect the aggregation pathways of Tau and alpha-synuclein proteins . By inhibiting the aggregation of these proteins, it could potentially prevent the formation of neurotoxic aggregates, which are implicated in neurodegenerative diseases.
Pharmacokinetics
A study on a similar compound, 1-(3′-bromophenyl)-heliamine, revealed that after oral administration, the maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was reached within 1.00 ± 0.45 hours . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Result of Action
By inhibiting the aggregation of tau and alpha-synuclein, the compound could potentiallyreduce neurotoxicity and slow the progression of neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 3-bromobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a difluoroethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: Formation of 1-(3-Bromophenyl)-2,2-difluoroethanone.
Reduction: Formation of 1-(3-Bromophenyl)-2,2-difluoroethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(3-Bromophenyl)-2,2-difluoroethanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(3-Bromophenyl)-2,2-difluoroethane: Lacks the hydroxyl group, resulting in different chemical properties.
3-Bromophenylacetic acid: Contains a carboxylic acid group instead of the difluoroethanol moiety.
Uniqueness: 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and potential bioactivity
Properties
IUPAC Name |
1-(3-bromophenyl)-2,2-difluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAKNZDZYSNZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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